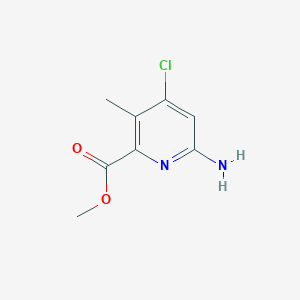

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

CAS No.:

Cat. No.: VC15975920

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O2 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11) |

| Standard InChI Key | HLTKYOWHSBHXRH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C=C1Cl)N)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate features a pyridine ring substituted at positions 2, 3, 4, and 6 (Figure 1). The ester group at position 2, methyl group at position 3, chlorine at position 4, and amino group at position 6 create a multifunctional scaffold amenable to chemical modifications. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 200.62 g/mol |

| Molecular Formula | C₈H₉ClN₂O₂ |

| IUPAC Name | Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |

| Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The amino and ester groups confer both nucleophilic and electrophilic reactivity, enabling participation in condensation, alkylation, and cross-coupling reactions . Chlorine at position 4 enhances electron-withdrawing effects, potentially stabilizing intermediates in synthetic pathways .

Synthesis and Manufacturing

Challenges in Scale-Up

Key challenges include:

-

Regioselectivity: Competing reactions at positions 2, 4, and 6 require careful control of reaction conditions .

-

Purification: Separation of positional isomers necessitates chromatography or recrystallization.

-

Stability: The ester group is prone to hydrolysis, demanding anhydrous conditions during storage.

Applications in Medicinal Chemistry

Case Study: Serotonin Receptor Antagonists

The compound’s structure aligns with 5-HT₃ receptor antagonists like ondansetron, which prevent chemotherapy-induced nausea . Modifying the amino group at position 6 could enhance binding affinity while the chlorine atom improves metabolic stability .

Comparative Analysis with Related Compounds

Table 1 contrasts Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate with structurally similar pyridines:

The pyridine core offers greater synthetic flexibility compared to pyrimidines, albeit with reduced metabolic stability .

Future Research Directions

Bioactivity Optimization

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino, chloro, and methyl groups to enhance target selectivity .

-

Prodrug Development: Ester hydrolysis could yield carboxylic acid derivatives with improved bioavailability.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume